molecular formula C37H50N4O5 B15139117 Beauverolide Ka

Beauverolide Ka

Cat. No.: B15139117
M. Wt: 630.8 g/mol
InChI Key: WCSIGBXTLAHHJM-YSEQWEHISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Beauverolide Ka undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, leading to the formation of different analogs .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired products and the nature of the starting materials .

Major Products Formed

The major products formed from the reactions involving this compound include various analogs of beauverolides. These analogs are produced by closely related fungi and exhibit structural diversity .

Properties

Molecular Formula

C37H50N4O5

Molecular Weight

630.8 g/mol

IUPAC Name

(3R,6S,9S,13S)-6-benzyl-3-[(2S)-butan-2-yl]-9-(1H-indol-3-ylmethyl)-13-[(2S)-octan-2-yl]-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

InChI

InChI=1S/C37H50N4O5/c1-5-7-8-10-15-25(4)32-22-33(42)39-31(21-27-23-38-29-19-14-13-18-28(27)29)35(43)40-30(20-26-16-11-9-12-17-26)36(44)41-34(24(3)6-2)37(45)46-32/h9,11-14,16-19,23-25,30-32,34,38H,5-8,10,15,20-22H2,1-4H3,(H,39,42)(H,40,43)(H,41,44)/t24-,25-,30-,31-,32-,34+/m0/s1

InChI Key

WCSIGBXTLAHHJM-YSEQWEHISA-N

Isomeric SMILES

CCCCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Canonical SMILES

CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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